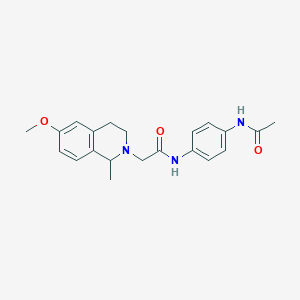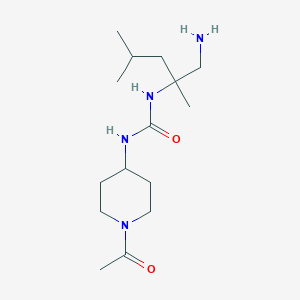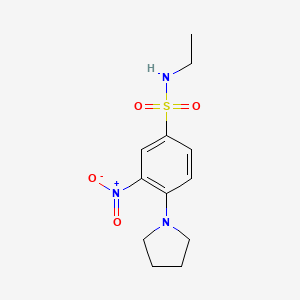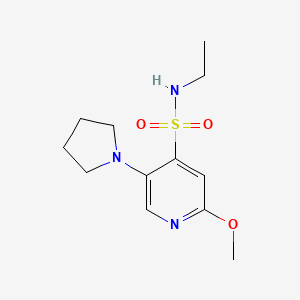
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFB or DFB-OMe and is a derivative of benzamide. In
Mécanisme D'action
The mechanism of action of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been shown to have other biochemical and physiological effects. Studies have shown that DFB-OMe exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using DFB-OMe is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide. One area of research is the development of more potent and selective PARP inhibitors based on the structure of DFB-OMe. Another area of research is the investigation of the potential use of DFB-OMe in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to explore the anti-inflammatory and neuroprotective effects of DFB-OMe and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has shown promising results in various areas of scientific research. Its potent antitumor activity, anti-inflammatory effects, and neuroprotective effects make it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. Further research is needed to explore its full potential and identify new applications for this compound.
Méthodes De Synthèse
The synthesis of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the reaction of 2,3-difluoro-4-hydroxybenzoic acid with 1,3-dimethoxy-2-propanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield the final product, DFB-OMe.
Applications De Recherche Scientifique
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DFB-OMe is in the field of cancer research. Studies have shown that DFB-OMe exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c1-18-5-6(4-15)14-11(17)7-2-3-8(16)10(13)9(7)12/h2-3,6,15-16H,4-5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRXGLMZBPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NC(=O)C1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)

![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)
![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)